5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate
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Overview
Description
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is a chemical compound with the empirical formula C9H11BrF3NO3SSi and a molecular weight of 378.24 g/mol . This compound is often used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 5-bromo-4-(trimethylsilyl)pyridine with trifluoromethanesulfonic anhydride . The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the acid by-products .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Cycloaddition Reagents: Dienes and dipolarophiles are often used in cycloaddition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Cycloaddition Products: Cycloaddition reactions can yield indole and other fused ring systems.
Scientific Research Applications
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions . The trimethylsilyl group can be removed under fluoride conditions, generating a highly reactive intermediate that can participate in cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
- 2-Bromo-6-(trimethylsilyl)phenyl triflate
- 3-Bromo-1-(trimethylsilyl)-1-propyne
Uniqueness
5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is unique due to its combination of a bromine atom, a trimethylsilyl group, and a trifluoromethanesulfonate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Properties
CAS No. |
1413439-82-3 |
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Molecular Formula |
C9H11BrF3NO3SSi |
Molecular Weight |
378.24 g/mol |
IUPAC Name |
(5-bromo-4-trimethylsilylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H11BrF3NO3SSi/c1-19(2,3)8-6(10)4-14-5-7(8)17-18(15,16)9(11,12)13/h4-5H,1-3H3 |
InChI Key |
DFTOVRWLXREECB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1OS(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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